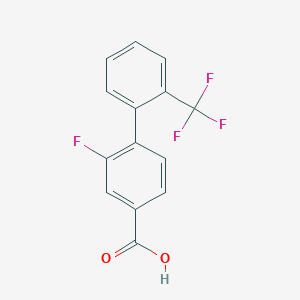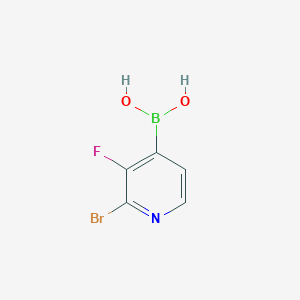
3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid is a chemical compound with the molecular formula C17H25BBrNO5 . It has a molecular weight of 414.1 . This compound is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of similar boronic esters has been reported in the literature . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been achieved using a radical approach . This approach was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H25BBrNO5/c1-17(2,3)25-16(21)20-6-4-12(5-7-20)11-24-15-9-13(18(22)23)8-14(19)10-15/h8-10,12,22-23H,4-7,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The compound can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of similar boronic esters has been achieved using a radical approach .Physical And Chemical Properties Analysis
The compound has a molecular weight of 414.1 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Synthetic Applications
Suzuki-Miyaura Cross-Couplings : Boc-protected biaryls, related to the queried compound, have been synthesized using microwave-mediated Suzuki–Miyaura coupling processes. This methodology facilitates the generation of a diverse library of biaryl compounds, enabling the exploration of new chemical spaces for drug development and materials science (Spencer et al., 2011).
Palladium-Catalyzed Arylations : Research has shown that palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines yields 3-arylpiperidines, crucial scaffolds in pharmaceuticals. This technique underscores the importance of direct β-functionalization in constructing complex molecules efficiently (Millet & Baudoin, 2015).
Medicinal Chemistry Applications
- Anticancer Agent Development : A novel bromophenol derivative was synthesized and found to induce apoptosis and autophagy in human lung cancer cells. This compound, sharing structural motifs with the queried chemical, highlights the potential of bromophenol derivatives in the development of new anticancer therapies (Guo et al., 2019).
Materials Science Applications
- Heteroarylpyridine Derivatives Synthesis : Functionalized pyridylboronic acids, related to the chemical of interest, have been used to generate novel heteroarylpyridine derivatives via Suzuki cross-coupling reactions. These compounds are valuable for their electronic properties, relevant in organic electronics and photonics (Parry et al., 2002).
properties
IUPAC Name |
[3-bromo-5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BBrNO5/c1-17(2,3)25-16(21)20-6-4-12(5-7-20)11-24-15-9-13(18(22)23)8-14(19)10-15/h8-10,12,22-23H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXQQBFMXZATJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BBrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














